molecular formula C7H4ClNS B1430129 5-Chlorothieno[2,3-C]pyridine CAS No. 1246555-91-8

5-Chlorothieno[2,3-C]pyridine

Cat. No. B1430129
M. Wt: 169.63 g/mol
InChI Key: KZOOWYINMNDGCL-UHFFFAOYSA-N
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Description

5-Chlorothieno[2,3-C]pyridine is a chemical compound with the molecular formula C7H4ClNS and a molecular weight of 169.63 . It is a white to yellow solid at room temperature .


Synthesis Analysis

A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . The sequence of processes employed for synthesis of the targeted compounds started with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea .


Molecular Structure Analysis

The InChI code for 5-Chlorothieno[2,3-C]pyridine is 1S/C7H4ClNS/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H . The key for this InChI code is KZOOWYINMNDGCL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyridines have been shown to participate in hydrogen borrowing chemistry in a number of different ways . For example, electron-deficient pyridine rings can also be activated by in situ reduction caused by metal hydride addition .


Physical And Chemical Properties Analysis

5-Chlorothieno[2,3-C]pyridine is a white to yellow solid at room temperature .

Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Pyridine compounds, including 5-Chlorothieno[2,3-C]pyridine, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . In the context of the COVID-19 pandemic, finding new antiviral and antimicrobial compounds is a priority in current research .
  • Methods of Application: The methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies are reviewed .
  • Results or Outcomes: The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

GRK2 Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: The use of thieno [2,3-c]pyridine analogs as GRK2 inhibitors. GRK2, originally known as β AR-kinase 1 ( β ARK-1), is a cytoplasmic protein, member of the superfamily of the GRKs which has a pivotal role in the development and progression of cardiovascular disease, like heart failure .
  • Methods of Application: A diverse collection of simple thieno [2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs were prepared .
  • Results or Outcomes: Following a structure-driven optimization process a collection of potent and highly ligand efficient inhibitors were prepared and characterized, which could form the basis of a future drug discovery program .

Fluorescent Compounds

  • Scientific Field: Material Science
  • Summary of Application: Thieno[3,2-c]pyridine derivatives, including 5-Chlorothieno[2,3-C]pyridine, have been studied for their absorption and fluorescence properties . These compounds are used in various applications such as organic light emitting diodes, photovoltaics, fluorescence dyes, chemosensors, dyes for polymers and textiles, and labels for malignancies in image-guided surgery .
  • Methods of Application: New substituted thieno[3,2-c]pyridine derivatives were synthesized by the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine, which further on Suzuki reaction with boronic acids converted to corresponding 3-arylthieno[3,2-c]pyridine .
  • Results or Outcomes: The substituent R3 has a predominant effect on the fluorescence properties of thienopyridines .

Organic Light Emitting Diodes and Photovoltaics

  • Scientific Field: Material Science
  • Summary of Application: Thieno[3,2-c]pyridine derivatives, including 5-Chlorothieno[2,3-C]pyridine, have been studied for their absorption and fluorescence properties . These compounds are used in various applications such as organic light emitting diodes, photovoltaics .
  • Methods of Application: New substituted thieno[3,2-c]pyridine derivatives were synthesized by the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine, which further on Suzuki reaction with boronic acids converted to corresponding 3-arylthieno[3,2-c]pyridine .
  • Results or Outcomes: The substituent R3 has a predominant effect on the fluorescence properties of thienopyridines .

ATP-Mimetic Kinase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: The thieno[2,3-c]pyridine scaffold, which includes 5-Chlorothieno[2,3-C]pyridine, is used as ATP-mimetic kinase inhibitors .
  • Methods of Application: The synthesis of these inhibitors involves the use of the thieno[2,3-c]pyridine scaffold .
  • Results or Outcomes: The use of the thieno[2,3-c]pyridine scaffold in the synthesis of ATP-mimetic kinase inhibitors has been limited so far by the availability of synthetic building blocks .

Safety And Hazards

The safety information for 5-Chlorothieno[2,3-C]pyridine includes hazard statements H302;H315;H320;H335 and precautionary statements P261;P280;P301+P312;P302+P352;P305+P351+P338 .

Future Directions

Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . Therefore, many efforts have been made to synthesize these important heterocycles .

properties

IUPAC Name

5-chlorothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOOWYINMNDGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothieno[2,3-C]pyridine

Synthesis routes and methods

Procedure details

A mixture of 5,7-dichlorothieno[2,3-c]pyridine (1.86 g, 8.20 mmol), AcOH (9.42 mL, 164 mmol), and concentrated HCl (3.16 mL, 38.4 mmol) was treated with tin powder (3.04 g, 24.6 mmol) at 60° C. After 3 h heating, another portion of concentrated HCl (3.16 mL) was added followed by another portion of tin powder (3.04 g). After 2 h heating, another portion of concentrated HCl (3.16 mL) was added followed by tin powder (1.03 g). After 2 h, the heating was stopped, and the reaction mixture was cooled and diluted with water (50 mL). After filtration, the residue was washed with water. The combined filtrates were extracted with EtOAc (4×100 mL). The combined extracts were washed with aqueous 1 N NaOH until the pH was >9, followed by brine (100 mL), dried over MgSO4, and concentrated in vacuo. Purification by ISCO chromatography (0 to 30% EtOAc:heptane) afforded 980 mg (70%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.93 (d, J=0.4 Hz, 1 H), 7.79 (d, J=6.4 Hz, 1 H), 7.75 (d, J=1.2 Hz, 1 H), 7.33 (dd, J=5.6, 0.8 Hz, 1 H); MS (ESI): 169.98, 171.98 [M+H]+; HPLC tR=1.29 min (TOF: polar—3 min).
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
9.42 mL
Type
reactant
Reaction Step One
Name
Quantity
3.16 mL
Type
reactant
Reaction Step One
Name
Quantity
3.04 g
Type
reactant
Reaction Step Two
Name
Quantity
3.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.04 g
Type
reactant
Reaction Step Four
Name
Quantity
3.16 mL
Type
reactant
Reaction Step Five
Name
Quantity
1.03 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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